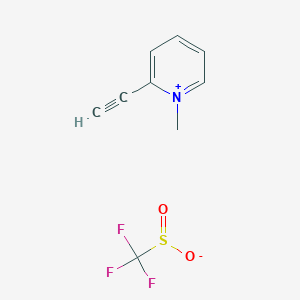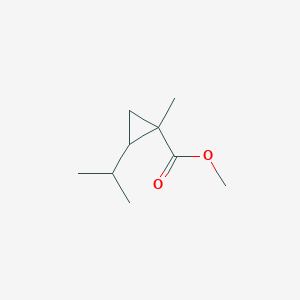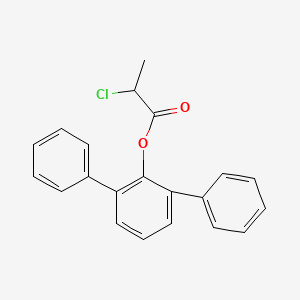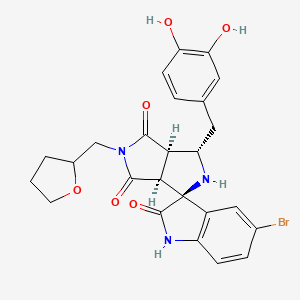![molecular formula C26H29NO2 B12617631 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile CAS No. 920509-96-2](/img/structure/B12617631.png)
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile is a chemical compound known for its unique structural properties It consists of a naphthalene core substituted with a methoxy group and an octyloxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile typically involves a multi-step process. One common method includes the alkylation of 4-hydroxybenzaldehyde with octyl bromide to form 4-(octyloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with 6-hydroxy-2-naphthaldehyde in the presence of a base to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-{[4-(Hexyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- 6-{[4-(Decyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
Uniqueness
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This compound exhibits distinct solubility, melting point, and reactivity compared to its analogs with shorter or longer alkyl chains. These properties make it suitable for specific applications in material science and organic synthesis.
Propriétés
Numéro CAS |
920509-96-2 |
|---|---|
Formule moléculaire |
C26H29NO2 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
6-[(4-octoxyphenyl)methoxy]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C26H29NO2/c1-2-3-4-5-6-7-16-28-25-13-9-21(10-14-25)20-29-26-15-12-23-17-22(19-27)8-11-24(23)18-26/h8-15,17-18H,2-7,16,20H2,1H3 |
Clé InChI |
YMHLRSZTNWVQGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one](/img/structure/B12617558.png)
![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)


![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)

![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)


![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)
